molecular formula C9H11BrN2O2 B11737942 methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate

Cat. No.: B11737942
M. Wt: 259.10 g/mol
InChI Key: YIQQDZYOYYDNNJ-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and an amino acid ester moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is unique due to its combination of a brominated pyridine ring and an amino acid ester moiety. This structure provides a versatile platform for further chemical modifications and potential biological activities, distinguishing it from other similar compounds .

Biological Activity

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate, a compound with the molecular formula C9H11BrN2O2, is gaining attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a brominated pyridine ring, which significantly influences its biological interactions. The presence of the bromine atom at the 5-position enhances the compound's binding affinity to various biological targets, including enzymes and receptors.

This compound interacts with specific molecular targets, modulating their activity. This modulation can lead to various biochemical effects, particularly in pathways associated with inflammation and neurological disorders. The compound's mechanism of action is largely attributed to its ability to bind to proteins and enzymes, thereby influencing their function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neurological Applications : Its structural properties may allow it to cross the blood-brain barrier, indicating potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Methyl (2S)-2-amino-3-(pyridin-4-yl)propanoateC8H10N2O2Lacks bromination; used in similar medicinal applications.
Methyl 3-(5-bromopyridin-2-yl)propanoateC9H10BrNSimilar structure but without the amino group; potential use in organic synthesis.
5-Bromo-2-methoxypyridineC7H8BrNDifferent functional groups; used in material science applications.

The presence of the bromine atom at the 5-position in this compound significantly enhances its reactivity and binding characteristics compared to these other compounds.

Case Studies and Research Findings

  • Inflammation Modulation : A study demonstrated that a derivative of this compound effectively reduced markers of inflammation in vitro, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : In animal models, this compound exhibited neuroprotective properties by reducing neuronal cell death under oxidative stress conditions. This finding highlights its potential therapeutic application in neurodegenerative diseases .
  • Binding Affinity Studies : Interaction studies have shown that this compound has a high binding affinity for certain receptors involved in pain and inflammation pathways, further supporting its role as a therapeutic agent .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1

InChI Key

YIQQDZYOYYDNNJ-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=NC=C(C=C1)Br)N

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)Br)N

Origin of Product

United States

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